REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[N:8]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([N+:17]([O-])=O)[CH:11]=2)[CH:6]=[CH:5][N:4]=1>CO.CCOC(C)=O>[NH2:17][C:12]1[CH:11]=[C:10]([O:9][C:7]2[CH:6]=[CH:5][N:4]=[C:3]([NH:2][CH3:1])[N:8]=2)[CH:15]=[CH:14][C:13]=1[OH:16]
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Name
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|
Quantity
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0.163 g
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Type
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reactant
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Smiles
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CNC1=NC=CC(=N1)OC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
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7 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred vigorously at RT under 1 atm H2 gas for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To the argon-degassed solution
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Type
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ADDITION
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Details
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was added 10% by weight Pd/C (0.08 g)
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Type
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FILTRATION
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Details
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The reaction was filtered through a Celite® plug
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Reaction Time |
18 h |
Name
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|
Type
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product
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Smiles
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NC1=C(C=CC(=C1)OC1=NC(=NC=C1)NC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |